tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-(2-methoxyethyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the replacement of functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate has a wide range of applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate can be compared with similar compounds such as tert-Butyl (4-methylpiperidin-4-yl)carbamate and tert-Butyl (4-ethylpiperidin-4-yl)carbamate. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . The unique combination of the tert-butyl group and the 2-methoxyethyl substituent in this compound contributes to its distinct reactivity and applications .
Properties
IUPAC Name |
tert-butyl N-[[4-(2-methoxyethyl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)16-11-14(7-10-18-4)5-8-15-9-6-14/h15H,5-11H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTAIMQSXQDUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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